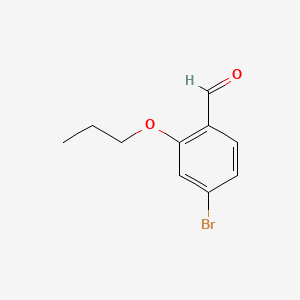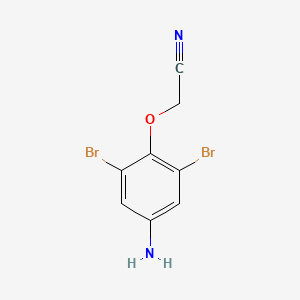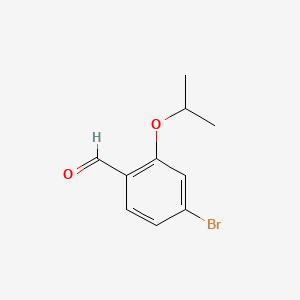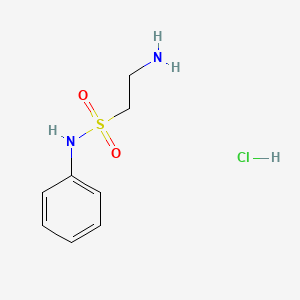
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds with pyridine rings, such as 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine, are often used in organic synthesis due to their reactivity . They can be part of larger molecules in pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyridine ring, a chloro group, a dimethoxymethyl group, and a trimethylsilyl-ethynyl group . The exact structure of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine would need to be confirmed through techniques like NMR or X-ray crystallography.Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The specific reactions that 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine can undergo would depend on the exact structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like melting point, boiling point, and solubility can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Cyclopalladated Complexes
The reactivity of related silylpyridine derivatives with palladium(II) acetate leads to cyclopalladated complexes, showcasing the potential for creating metal-organic frameworks or catalytic sites. These complexes demonstrate dynamic behavior in NMR spectroscopy, attributed to isomerization processes, making them subjects of study for their electronic and structural properties (Fuchita et al., 1988).
Organic Synthesis Applications
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine and similar molecules serve as intermediates in the synthesis of functionalized heteroaromatic compounds, such as furo[3,2-b]pyridines. These compounds are synthesized through coupling/cyclization processes, highlighting the compound's role in constructing complex aromatic systems with potential applications in pharmaceuticals and materials science (Arcadi et al., 2002).
Macrocyclic Antibiotic Synthesis
In pharmaceutical research, derivatives similar to 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine are utilized in the synthesis of the central skeleton of macrocyclic antibiotics, demonstrating the compound's relevance in developing new therapeutic agents (Okumura et al., 1998).
Nucleoside Analogues Synthesis
This compound and its derivatives play a crucial role in the synthesis of nucleoside analogues, showcasing their importance in the development of antiviral and anticancer drugs. Such synthetic pathways involve the modification of nucleobases and sugar moieties to produce compounds with potential therapeutic applications (Barr et al., 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2Si/c1-16-13(17-2)11-10(6-8-15-12(11)14)7-9-18(3,4)5/h6,8,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPXJJDUWQWIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C#C[Si](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165269 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine | |
CAS RN |
1171920-13-0 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)


